molecular formula C11H16F3NO4 B13544006 (2S,3S)-1-(Tert-butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid CAS No. 2242748-01-0

(2S,3S)-1-(Tert-butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B13544006
CAS No.: 2242748-01-0
M. Wt: 283.24 g/mol
InChI Key: BQBZFVBNWIBSHC-BQBZGAKWSA-N
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Description

This compound is a chiral pyrrolidine derivative featuring a trifluoromethyl (CF₃) group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The stereochemistry (2S,3S) is critical for its application in asymmetric synthesis and pharmaceutical intermediates. The Boc group enhances stability during synthetic processes, while the trifluoromethyl group imparts unique electronic and steric properties, influencing reactivity and biological activity.

Properties

CAS No.

2242748-01-0

Molecular Formula

C11H16F3NO4

Molecular Weight

283.24 g/mol

IUPAC Name

(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-5-4-6(11(12,13)14)7(15)8(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7-/m0/s1

InChI Key

BQBZFVBNWIBSHC-BQBZGAKWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)O)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale flow microreactor systems to maximize efficiency and sustainability. These systems allow for continuous production, reducing waste and energy consumption compared to batch processes .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. This reaction is critical for further functionalization in drug synthesis.

Reagents/ConditionsProductYieldSource
6N HCl (aqueous)3-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride61%
4M HCl in dioxane (3 hours)Free amine (as intermediate in boronate synthesis)96%

Mechanism : Acidic hydrolysis proceeds via protonation of the Boc carbonyl oxygen, followed by elimination of CO₂ and tert-butanol. The trifluoromethyl group stabilizes transition states through inductive effects .

Esterification

The carboxylic acid undergoes esterification, enabling applications in prodrug design or polymer chemistry.

ConditionsReagentsProductNotes
Methanol, H₂SO₄ (catalytic)Methyl ester(2S,3S)-methyl 1-Boc-3-(trifluoromethyl)pyrrolidine-2-carboxylateRequires anhydrous conditions
EDCl, DMAP, ROH (e.g., benzyl alcohol)Benzyl ester85–90% yield (typical for similar analogs)Activates carboxylic acid via carbodiimide coupling

Key Factor : The electron-withdrawing trifluoromethyl group increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic acyl substitution .

Amide Formation

The carboxylic acid reacts with amines to form amides, a pivotal step in peptide mimetic synthesis.

ExampleReagentsConditionsProductYield
Coupling with 6-bromo-3-methylpyridin-2-aminePOCl₃, pyridine, DCM (0°C, 30 min)Amide bond formation57%
HATU/DIPEA, primary aminesRoom temperature, 2 hoursDiverse amide derivatives70–85% (analog data)

Optimization : Use of coupling agents like HATU minimizes racemization at the stereogenic centers.

Reduction Reactions

The trifluoromethyl group influences reduction pathways of adjacent functional groups.

TargetReagentsOutcome
Carboxylic acid to alcoholBH₃·THF, LiAlH₄Low yield due to steric hindrance from trifluoromethyl group
Ketone intermediates (from oxidation)NaBH₄, MeOHSelective reduction of ketones over carboxylic acids

Challenges : Bulkiness of the trifluoromethyl group impedes access to reducing agents, necessitating elevated temperatures or prolonged reaction times .

Substitution Reactions

The pyrrolidine ring undergoes electrophilic substitution at positions activated by the trifluoromethyl group.

Reaction TypeConditionsExample
HalogenationNBS, CCl₄, lightBromination at C4 (minor product)
NitrationHNO₃, H₂SO₄Limited reactivity due to Boc group sensitivity

Regioselectivity : The trifluoromethyl group directs electrophiles to the para position via inductive effects, though steric effects dominate in this scaffold .

Oxidation and Functional Group Interconversion

ProcessReagentsOutcome
Oxidation of alcohol intermediatesKMnO₄, H₂ORegeneration of carboxylic acid (if ester hydrolyzed)
Swern oxidation (alcohol to ketone)Oxalyl chloride, DMSOKetone formation for further derivatization

Comparative Reactivity with Analogs

The trifluoromethyl group uniquely impacts reactivity compared to non-fluorinated analogs:

Property(2S,3S)-Boc-CF₃ DerivativeMethyl-Substituted Analog
Electrophilicity Enhanced at C2/C3Moderate
Lipophilicity (LogP) 1.92 (calculated)1.35
Acid Stability Stable below pH 3Partial Boc cleavage

Data derived from computational models and experimental analogs .

Scientific Research Applications

(2S,3S)-1-(Tert-butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which (2S,3S)-1-(Tert-butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxycarbonyl and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting the activity of the target molecules . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Steric and Electronic Effects

  • Trifluoromethyl vs. Phenyl : The CF₃ group in the target compound increases electronegativity and metabolic stability compared to the phenyl group in 462124-94-3, making it more suitable for CNS-targeting drugs .
  • Fluorine vs. Methoxy : Fluorine (as in 330945-23-8) enhances bioavailability through reduced steric hindrance, while methoxy (as in 2165699-77-2) improves aqueous solubility .

Stereochemical Impact

  • The (2S,3S) configuration in the target compound and 462124-94-3 ensures optimal binding to chiral receptors, contrasting with (2R,3S) analogs that exhibit divergent pharmacological profiles .

Physical and Chemical Properties

Property Target Compound (Estimated) (2S,3S)-1-Boc-3-phenyl (2R,3S)-1-Boc-3-F
Solubility Low (hydrophobic CF₃) Moderate (aromatic) High (polar F)
Melting Point ~150–160°C (predicted) Not reported Not reported
pKa ~3.5–4.0 (carboxylic acid) ~3.6 (predicted) ~3.6 (predicted)

Biological Activity

The compound (2S,3S)-1-(Tert-butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid (CAS No. 2242748-36-1) is a chiral pyrrolidine derivative notable for its potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C11_{11}H16_{16}F3_3NO4_4
  • Molecular Weight : 283.24 g/mol
  • Purity : Typically >95% in commercial samples
  • Storage Conditions : Store in a cool, dry place at 2-8°C

Structural Features

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to enhance the stability of amine functionalities during chemical reactions. The trifluoromethyl group contributes to its lipophilicity and may influence its biological interactions.

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

  • Antiviral Properties : Some pyrrolidine derivatives have shown activity against viral infections, particularly hepatitis C virus (HCV) due to their ability to inhibit viral replication pathways.
  • Enzyme Inhibition : Certain derivatives can act as inhibitors of enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Case Studies

  • Antiviral Activity :
    A study demonstrated that pyrrolidine derivatives could inhibit HCV replication. The mechanism involves interference with the viral lifecycle at the replication stage, suggesting that this compound may share similar properties .
  • Chiral Separation Techniques :
    Research into chiral separation methods for related compounds has highlighted the significance of this class of compounds in drug development. The ability to selectively separate enantiomers can enhance the efficacy and safety profiles of therapeutic agents .
  • Synthesis and Biological Evaluation :
    A recent investigation into the synthesis of various pyrrolidine derivatives revealed that modifications to the trifluoromethyl group significantly affected biological activity, underscoring the importance of structural optimization in drug design .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
This compoundAntiviral (HCV)
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acidEnzyme inhibitor
Related Pyrrolidine DerivativesAnticancer properties

Q & A

Q. What are common synthetic routes for introducing the tert-butoxycarbonyl (Boc) protecting group in this compound?

The Boc group is typically introduced via nucleophilic substitution or coupling reactions. For example, tert-butyl dicarbonate (Boc₂O) is used with a base like triethylamine in dichloromethane at 0–20°C to protect the pyrrolidine nitrogen . Subsequent functionalization, such as trifluoromethylation, may involve palladium-catalyzed cross-coupling or fluorination reactions. Critical parameters include temperature control and stoichiometric ratios to minimize side reactions like over-alkylation.

Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR are essential for confirming stereochemistry. For instance, vicinal coupling constants (J2S,3SJ_{2S,3S}) in the pyrrolidine ring and chemical shifts of the trifluoromethyl group (~δ -60 ppm in 19^19F NMR) help verify spatial arrangement .
  • LC-MS and HRMS : Validate molecular weight and detect impurities.
  • Chiral HPLC : Resolves enantiomeric excess, critical for stereospecific applications .

Advanced Research Questions

Q. How can researchers optimize the oxidation of pyrrolidine intermediates to carboxylic acids without epimerization?

The RuCl₃/NaIO₄ system in aqueous acetone (0°C to rt) is effective for oxidizing alcohols to carboxylic acids while preserving stereochemistry. Key optimizations include:

  • Strict temperature control (<10°C) to prevent racemization .
  • Use of inert atmospheres to avoid side oxidation of the trifluoromethyl group .
  • Monitoring reaction progress via TLC or in-situ IR to terminate the reaction before over-oxidation.

Q. What strategies mitigate low yields in multi-step syntheses involving Boc-protected intermediates?

Low yields often arise from:

  • Incomplete protection/deprotection : Ensure Boc group stability during acidic/basic steps (e.g., use TFA for Boc removal instead of HCl ).
  • Steric hindrance from the trifluoromethyl group : Employ bulky catalysts (e.g., XPhos with Pd(OAc)₂) to enhance coupling efficiency .
  • Byproduct formation : Use scavengers (e.g., DMAP for acyl intermediates) or gradient column chromatography for purification .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and reactivity?

  • Electron-withdrawing effects : Increase the acidity of the carboxylic acid (pKa ~2–3), affecting solubility and salt formation .
  • Hydrophobicity : Enhances membrane permeability, making the compound useful in prodrug design .
  • Steric effects : May hinder nucleophilic attacks at the pyrrolidine nitrogen, requiring tailored reaction conditions (e.g., elevated temperatures for amide couplings) .

Q. How can researchers resolve contradictions in stereochemical assignments reported for similar compounds?

  • X-ray crystallography : Provides unambiguous confirmation of absolute configuration .
  • NOESY/ROESY NMR : Correlates spatial proximity of protons (e.g., between the Boc group and trifluoromethyl substituent) .
  • Comparative analysis : Cross-reference with structurally validated analogs (e.g., (2S,4R)-Boc-pyrrolidine derivatives ).

Methodological Challenges

Q. What precautions are necessary for handling hygroscopic Boc-protected intermediates?

  • Store compounds under nitrogen or argon at –20°C to prevent hydrolysis .
  • Use anhydrous solvents (e.g., THF or DCM dried over molecular sieves) during reactions .
  • Monitor water content via Karl Fischer titration for moisture-sensitive steps .

Q. How can researchers analyze and minimize batch-to-batch variability in enantiomeric purity?

  • Standardize chiral catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation steps .
  • Implement QC protocols : Require ≥98% enantiomeric purity via chiral HPLC before proceeding to downstream steps .
  • Statistical DOE : Optimize reaction parameters (e.g., temperature, catalyst loading) to reduce variability .

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